trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Overview
Description
Trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base, multiple phosphate groups, and a butanoylsulfanyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 04:0 Coenzyme A, also known as butanoyl coenzyme A, is the LuxI homologue RhlI (VsmI) . This enzyme is involved in the synthesis of N-butanoyl-L-homoserine lactone (BHL) , a molecule that plays a crucial role in bacterial communication, also known as quorum sensing .
Mode of Action
04:0 Coenzyme A acts as a source of N-acyl chain in the synthesis of BHL by RhlI (VsmI) . It donates its butanoyl group to the enzyme, which then attaches it to L-homoserine lactone to form BHL . Additionally, 04:0 Coenzyme A has been found to inhibit citrate synthase (CS) , an enzyme critical for the citric acid cycle.
Biochemical Pathways
The action of 04:0 Coenzyme A affects several biochemical pathways. It serves as an intermediate in the synthesis of butyrate , a short-chain fatty acid that plays a key role in maintaining colonic homeostasis and gut health . The inhibition of citrate synthase by 04:0 Coenzyme A can impact the citric acid cycle, potentially affecting energy production within the cell .
Result of Action
The action of 04:0 Coenzyme A leads to the production of BHL, influencing bacterial communication . Its role as an intermediate in the synthesis of butyrate contributes to the maintenance of colonic homeostasis and gut health . The inhibition of citrate synthase can impact cellular energy production .
Biochemical Analysis
Cellular Effects
04:0 Coenzyme A plays a crucial role in various cellular processes. It is involved in the synthesis of butyrate, which is known to maintain colonic homeostasis and gut health . This suggests that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 04:0 Coenzyme A exerts its effects through several mechanisms. It acts as a source of N-acyl chain in the synthesis of N-butanoyl-L-homoserine lactone (BHL) by LuxI homologue RhlI (VsmI) . It also serves as an intermediate in the synthesis of butyrate , and has the ability to inhibit citrate synthase (CS) .
Metabolic Pathways
04:0 Coenzyme A is involved in several metabolic pathways. It is a short-chain acyl CoA and is an intermediate of fatty acid degradation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate typically involves multi-step organic synthesis. Key steps may include the protection and deprotection of functional groups, phosphorylation reactions, and the coupling of the purine base with the sugar-phosphate backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including the use of automated synthesizers and high-throughput screening to optimize reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The oxidation of the sulfur-containing moiety.
Reduction: Reduction of the phosphate groups.
Substitution: Nucleophilic substitution reactions involving the purine base or the sugar-phosphate backbone.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary depending on the specific transformation desired.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the purine base or sugar-phosphate backbone.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.
Biology
In biology, it might serve as a probe for studying nucleotide interactions or as a substrate for enzymatic reactions involving nucleotides.
Medicine
In medicine, this compound could be investigated for its potential therapeutic applications, such as antiviral or anticancer activities, due to its structural similarity to nucleotides.
Industry
In industry, it could be used in the development of new materials or as a component in biochemical assays.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide involved in energy transfer.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Cytidine triphosphate (CTP): A nucleotide involved in lipid synthesis.
Uniqueness
What sets trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate apart is its unique combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to other nucleotides.
Properties
IUPAC Name |
trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18?,19+,20+,24-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIKLPNYYDDCC-XRHOYZRHSA-K | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N7Na3O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677186 | |
Record name | trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
903.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-79-6 | |
Record name | trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10677186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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